N-(4-tert-butyl-1,3-thiazol-2-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide
CAS No.:
Cat. No.: VC14819551
Molecular Formula: C13H17N3OS2
Molecular Weight: 295.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17N3OS2 |
|---|---|
| Molecular Weight | 295.4 g/mol |
| IUPAC Name | N-(4-tert-butyl-1,3-thiazol-2-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide |
| Standard InChI | InChI=1S/C13H17N3OS2/c1-7-10(14-8(2)19-7)11(17)16-12-15-9(6-18-12)13(3,4)5/h6H,1-5H3,(H,15,16,17) |
| Standard InChI Key | XLMOVOJUSOKLOZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=C(S1)C)C(=O)NC2=NC(=CS2)C(C)(C)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features two distinct thiazole moieties:
-
First thiazole ring: Substituted at the 4-position with a tert-butyl group () and at the 2-position with an amine group linked to the carboxamide bridge.
-
Second thiazole ring: Contains methyl groups at the 2- and 5-positions, contributing to steric hindrance and electronic modulation .
The carboxamide linker () facilitates intramolecular hydrogen bonding, enhancing stability and influencing binding interactions with biological targets.
Table 1: Key Structural Descriptors
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 295.4 g/mol |
| IUPAC Name | N-(4-tert-butyl-1,3-thiazol-2-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide |
| Canonical SMILES | CC1=C(SC(=N1)NC(=O)C2=C(SC(=N2)C)C(C)(C)C)C |
| XLogP3 | 3.2 (predicted) |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions starting from commercially available thiazole precursors:
-
Thiazole ring formation: Cyclization of thiourea derivatives with α-halo ketones.
-
Carboxamide coupling: Reacting 2,5-dimethylthiazole-4-carboxylic acid with 4-tert-butylthiazol-2-amine using coupling agents like EDC/HOBt.
-
Purification: Chromatographic techniques (e.g., silica gel column) yield >95% purity.
Challenges and Solutions
-
Low yields in coupling steps: Additives like DMAP improve efficiency by reducing side reactions.
-
Steric hindrance: Microwave-assisted synthesis enhances reaction rates under controlled conditions .
Biological Activities
Antimicrobial Properties
The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) . Mechanistic studies suggest:
-
Enzyme inhibition: Disruption of dihydrofolate reductase (DHFR) and β-ketoacyl-ACP synthase (FabH) .
-
Membrane disruption: Interaction with phospholipids increases permeability, leading to cell lysis .
Table 2: Antimicrobial Activity (MIC Values)
| Organism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 6.25 |
| Escherichia coli | 12.5 |
| Candida albicans | 3.12 |
Table 3: Cytotoxic Activity (IC₅₀ Values)
| Cell Line | IC₅₀ (μM) |
|---|---|
| MCF7 (Breast) | 1.7 |
| A549 (Lung) | 2.3 |
| HEK293 (Normal) | >50 |
Pharmacological Profiling
ADME Properties
-
Lipophilicity: LogP = 3.2 (favorable for membrane permeability).
-
Metabolic stability: Resistant to CYP3A4-mediated oxidation in hepatic microsomes .
-
Plasma protein binding: 89% (determined via equilibrium dialysis).
Toxicity Considerations
-
Acute toxicity: LD₅₀ > 500 mg/kg in murine models (oral administration).
-
Genotoxicity: Negative in Ames test and micronucleus assay .
Applications in Drug Development
Lead Optimization
-
Hybrid analogs: Combining thiazole with sulfonamide groups enhances antibacterial efficacy (MIC reduced to 1.56 μg/mL) .
-
Prodrug strategies: Ester derivatives improve aqueous solubility (e.g., phosphate prodrugs achieve 80% bioavailability) .
Targeted Therapies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume